molecular formula C16H20ClNO B1586321 5-Cumyl-O-Anisidine Hydrochloride CAS No. 58999-69-2

5-Cumyl-O-Anisidine Hydrochloride

Cat. No.: B1586321
CAS No.: 58999-69-2
M. Wt: 277.79 g/mol
InChI Key: RWWWQPKHGYNPPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cumyl-O-Anisidine Hydrochloride typically involves the reaction of 2-methoxyaniline with cumyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Typically carried out at room temperature.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production.

    Purification: The product is purified using recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cumyl-O-Anisidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Cumyl-O-Anisidine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cumyl-O-Anisidine Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Protein Binding: It can bind to proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride
  • 2-Methoxy-4-(2-phenylpropan-2-yl)aniline Hydrochloride

Uniqueness

5-Cumyl-O-Anisidine Hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and cumyl groups contribute to its unique properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-(2-phenylpropan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-15(18-3)14(17)11-13;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWWQPKHGYNPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374085
Record name 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58999-69-2
Record name 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58999-69-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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